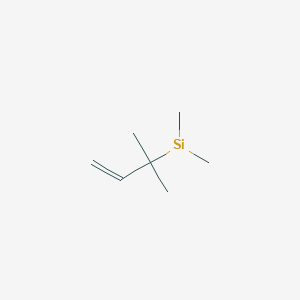
CID 12452110
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentenone . It is an organic compound with the chemical formula C5H6O . This compound contains two functional groups: a ketone and an alkene. It is a colorless liquid and is less commonly encountered compared to its isomer, 3-cyclopentenone .
Méthodes De Préparation
2-Cyclopentenone can be synthesized through various methods:
Elimination of α-bromo-cyclopentanone using lithium carbonate: This method involves the elimination reaction to form the desired compound.
Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters: This multi-step process involves condensation, decarboxylation, and isomerization to yield 2-cyclopentenone.
Acid-catalyzed dehydration of cyclopentanediols: This method involves the dehydration of cyclopentanediols in the presence of an acid catalyst.
Analyse Des Réactions Chimiques
2-Cyclopentenone undergoes several types of chemical reactions:
Nucleophilic conjugate addition: This reaction involves the addition of nucleophiles to the α-β unsaturated ketone.
Baylis–Hillman reaction: This reaction forms carbon-carbon bonds between the α-position of an activated alkene and a carbon electrophile.
Michael reaction: This reaction involves the addition of a nucleophile to an α-β unsaturated carbonyl compound.
Diels–Alder reaction: 2-Cyclopentenone acts as an excellent dienophile, reacting with a wide variety of dienes to form cyclohexene derivatives.
Applications De Recherche Scientifique
2-Cyclopentenone has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of natural products and pharmaceuticals.
Biology: It is studied for its role in biological systems, including its potential as a signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and anticancer properties.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of 2-cyclopentenone involves its interaction with biological molecules. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various signaling pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
2-Cyclopentenone can be compared with other similar compounds such as:
- Cyclopropenone
- Cyclobutenone
- Cyclohexenone
- Cycloheptenone
These compounds share the cyclopentenone structural motif but differ in the size of the ring and the position of the functional groups. 2-Cyclopentenone is unique due to its specific combination of a ketone and an alkene within a five-membered ring, which imparts distinct reactivity and properties .
Propriétés
Formule moléculaire |
C7H15Si |
|---|---|
Poids moléculaire |
127.28 g/mol |
InChI |
InChI=1S/C7H15Si/c1-6-7(2,3)8(4)5/h6H,1H2,2-5H3 |
Clé InChI |
XOAJNAPSNYJLKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C)[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


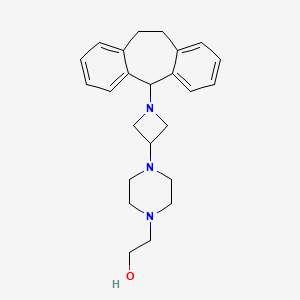
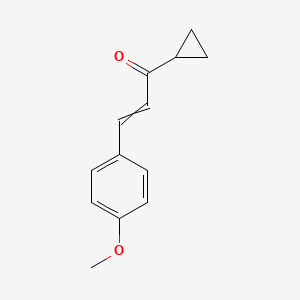
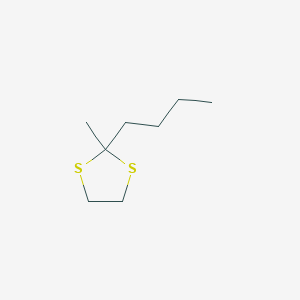

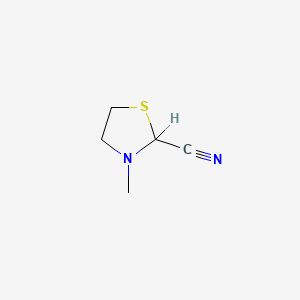
![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
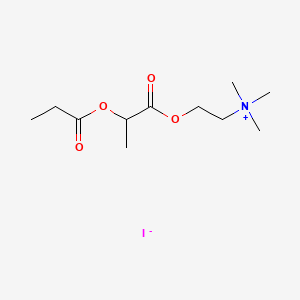
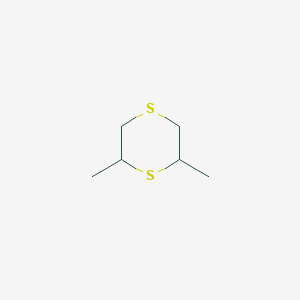

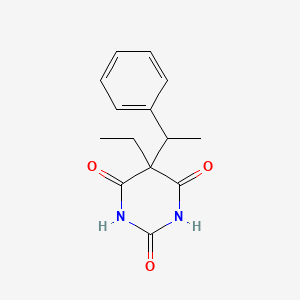
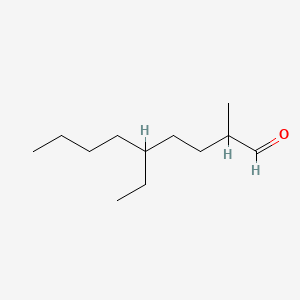
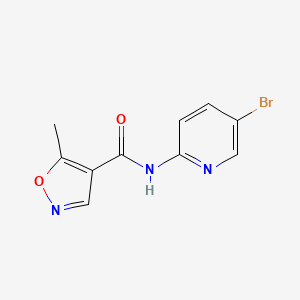

![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
